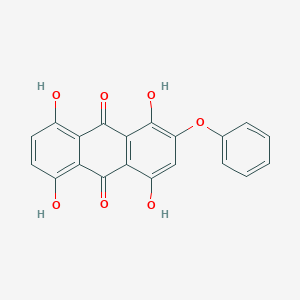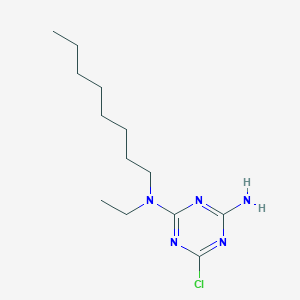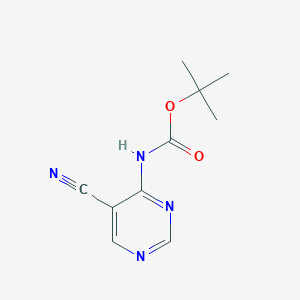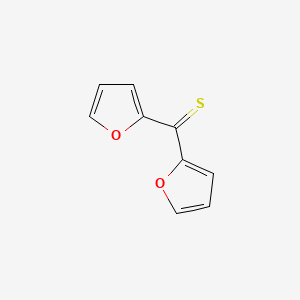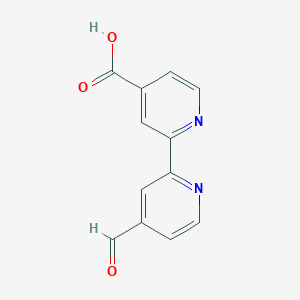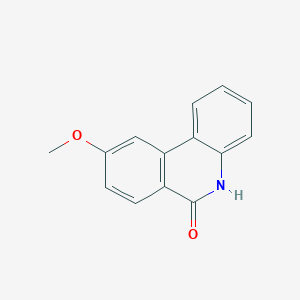
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2O It features a bromine atom attached to a pyridine ring, which is substituted with a methoxy group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of 2-methoxypyridine: : The synthesis begins with the bromination of 2-methoxypyridine to introduce the bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
-
Nitrile Introduction: : The next step involves the introduction of the acetonitrile group. This can be done through a nucleophilic substitution reaction where the brominated pyridine is treated with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group. Reduction reactions can also occur, especially at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-(6-substituted-2-methoxypyridin-3-yl)acetonitrile derivatives.
Oxidation: Conversion to 2-(6-bromo-2-hydroxypyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(6-bromo-2-methoxypyridin-3-yl)ethylamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoro-2-methoxypyridin-3-yl)acetonitrile: Contains a fluorine atom, offering different reactivity and biological activity.
2-(6-Iodo-2-methoxypyridin-3-yl)acetonitrile: Iodine substitution provides unique properties for radiolabeling in medical imaging.
Uniqueness
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. Bromine’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
2-(6-bromo-2-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(4-5-10)2-3-7(9)11-8/h2-3H,4H2,1H3 |
Clé InChI |
YGSVCJLCNGBENM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





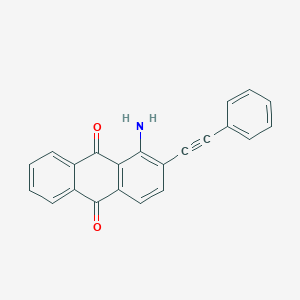
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
